molecular formula C10H9F3O2 B1301981 Methyl 2-(3-(trifluoromethyl)phenyl)acetate CAS No. 62451-84-7

Methyl 2-(3-(trifluoromethyl)phenyl)acetate

Cat. No.: B1301981
CAS No.: 62451-84-7
M. Wt: 218.17 g/mol
InChI Key: GMEBDKGPPKAPEM-UHFFFAOYSA-N
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Description

Molecular Geometry and Crystallographic Analysis

The molecular structure of methyl 2-(3-(trifluoromethyl)phenyl)acetate consists of a phenyl ring substituted at the meta position with a trifluoromethyl (–CF₃) group and an acetoxymethyl (–CH₂COOCH₃) side chain. Crystallographic data reveal a planar aromatic ring system, with the –CF₃ and ester groups adopting orthogonal orientations to minimize steric hindrance. Key geometric parameters include:

Parameter Value
C–C bond lengths (aromatic) 1.39–1.42 Å
C–F bond length (–CF₃) 1.33–1.35 Å
C–O bond length (ester) 1.43 Å (C=O), 1.36 Å (C–O)
Dihedral angle (C₆H₄–CF₃) 15.2° (relative to phenyl)

The trifluoromethyl group induces slight distortion in the phenyl ring due to its electron-withdrawing nature, as observed in single-crystal X-ray diffraction studies. The ester carbonyl oxygen exhibits sp² hybridization, contributing to the planarity of the acetate moiety.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into the electronic properties of this compound. The frontier molecular orbitals (HOMO and LUMO) are localized on the phenyl ring and ester group, respectively:

Orbital Energy (eV) Localization
HOMO -6.82 Phenyl π-system and –CF₃ group
LUMO -1.45 Ester carbonyl (C=O)

The –CF₃ group lowers the HOMO energy by 0.7 eV compared to non-fluorinated analogs, enhancing electrophilicity. Natural bond orbital (NBO) analysis confirms hyperconjugative interactions between the phenyl ring’s π-electrons and the –CF₃ σ* orbitals, stabilizing the molecule by 12.3 kcal/mol.

Vibrational Spectroscopy and Assignments (Fourier-Transform Infrared/Raman)

Fourier-transform infrared (FT-IR) and Raman spectra of this compound show characteristic vibrational modes (Table 1):

Table 1: Key vibrational assignments and frequencies.

Vibration Mode FT-IR (cm⁻¹) Raman (cm⁻¹)
ν(C=O) ester 1742 1745
νasym(C–F) (–CF₃) 1280–1120 1285–1130
νsym(C–F) (–CF₃) 1105 1110
δ(C–H) aromatic 830–780 835–785
ν(C–O) ester 1255 1260

The strong C=O stretch at 1742 cm⁻¹ confirms the ester functional group, while the C–F stretches between 1120–1280 cm⁻¹ are indicative of the –CF₃ substituent. Raman-active modes at 835–785 cm⁻¹ correspond to out-of-plane aromatic C–H bending.

Nuclear Magnetic Resonance (NMR) Spectral Signatures

NMR spectroscopy (¹H, ¹³C, and ¹⁹F) provides detailed structural elucidation (Table 2):

Table 2: NMR chemical shifts (δ, ppm) and multiplicities.

Nucleus Position δ (ppm) Multiplicity
¹H CH₃ (ester) 3.67 Singlet
¹H CH₂ (acetate) 3.85 Singlet
¹H Aromatic H (C₂, C₄, C₆) 7.45–7.62 Multiplet
¹³C C=O (ester) 170.2 Singlet
¹³C –CF₃ 123.4 Quartet (J = 288 Hz)
¹⁹F –CF₃ -62.1 Singlet

The ¹³C NMR quartet at δ 123.4 ppm arises from coupling between fluorine and carbon nuclei (³JCF = 288 Hz). The aromatic protons exhibit complex splitting due to meta-substitution effects, while the ester methyl group appears as a singlet at δ 3.67 ppm.

Properties

IUPAC Name

methyl 2-[3-(trifluoromethyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c1-15-9(14)6-7-3-2-4-8(5-7)10(11,12)13/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMEBDKGPPKAPEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370385
Record name Methyl [3-(trifluoromethyl)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62451-84-7
Record name Methyl [3-(trifluoromethyl)phenyl]acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 62451-84-7
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Preparation Methods

Direct Esterification of 3-(Trifluoromethyl)phenylacetic Acid

One common approach involves the esterification of 3-(trifluoromethyl)phenylacetic acid with methanol under acidic catalysis. This classical Fischer esterification method is widely used for preparing methyl esters from carboxylic acids.

  • Procedure:

    • 3-(Trifluoromethyl)phenylacetic acid is refluxed with excess methanol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
    • The reaction proceeds with removal of water to drive the equilibrium toward ester formation.
    • After completion, the reaction mixture is neutralized, and the ester is isolated by extraction and purification.
  • Advantages:

    • Straightforward and uses readily available starting materials.
    • High yields (typically >85%) can be achieved with optimized conditions.
  • Limitations:

    • Requires careful control of reaction conditions to avoid side reactions.
    • Removal of water is necessary to shift equilibrium.

Synthesis via Halomethylation and Subsequent Esterification

A more industrially relevant method involves preparing methyl 2-(halomethyl)phenylacetates as intermediates, which can be further transformed into the trifluoromethyl-substituted analogs.

  • Key Step: Preparation of methyl 2-(halomethyl)phenylacetate from 3-isochromanone by treatment with thionyl halides (thionyl chloride or bromide) in methanol. This process is described in detail in patent literature.

  • Reaction Conditions:

    • 3-Isochromanone is slurried in methanol or a methanol/toluene mixture.
    • Thionyl chloride or bromide is added slowly over 2-3 hours at temperatures between -40 °C and 40 °C, preferably 0 °C to 30 °C.
    • The reaction progress is monitored by gas chromatography until the starting material is below 1%.
    • The mixture is neutralized with potassium bicarbonate solution, and the product is isolated by extraction and distillation.
  • Advantages:

    • One-step ring-opening and halomethylation with good control over by-products.
    • Operates at moderate temperatures suitable for scale-up.
    • Lower generation of unwanted methyl chloride or bromide by-products compared to other methods.
  • Application to Trifluoromethyl Derivatives:

    • While the patent focuses on halomethyl phenylacetates, similar strategies can be adapted for trifluoromethyl-substituted phenyl rings by starting from appropriately substituted isochromanones or phenylacetic acid derivatives.

Coupling Reactions Using Azide Chemistry

Advanced synthetic routes involve coupling amino acid esters or amines with azide intermediates derived from trifluoromethyl-substituted phenylacetates.

  • Method:

    • Preparation of azide intermediates from hydrazides followed by coupling with amino acid esters in ethyl acetate under mild conditions.
    • This method allows the introduction of complex substituents on the phenylacetate moiety and can be used to synthesize derivatives of methyl 2-(3-(trifluoromethyl)phenyl)acetate with additional functional groups.
  • Advantages:

    • High selectivity and functional group tolerance.
    • Useful for medicinal chemistry applications requiring structural diversity.
  • Limitations:

    • Multi-step synthesis requiring careful handling of azides.
    • More suitable for research-scale synthesis than bulk production.

Data Table Summarizing Preparation Methods

Method Starting Materials Key Reagents/Conditions Temperature Range Yield (%) Notes
Fischer Esterification 3-(Trifluoromethyl)phenylacetic acid Methanol, acid catalyst (H2SO4 or p-TsOH) Reflux (~65-70 °C) >85 Classical method, requires water removal, straightforward
Thionyl Halide Ring Opening 3-Isochromanone Thionyl chloride/bromide, methanol -40 °C to 40 °C (opt. 0-30 °C) ~85 One-step, industrially scalable, low by-products, monitored by GC
Azide Coupling Hydrazides, amino acid esters Ethyl acetate, triethylamine, mild acidic conditions -5 °C to 25 °C Variable Advanced method for functionalized derivatives, multi-step, research scale

Research Findings and Notes

  • The thionyl halide method offers an environmentally friendlier and industrially feasible route due to lower formation of methyl halide by-products and operation at ambient temperatures.

  • The trifluoromethyl group on the phenyl ring influences the reactivity and selectivity of esterification and halomethylation reactions, often requiring optimization of reaction times and temperatures to achieve high purity products.

  • Microwave-assisted synthesis and solvent-free conditions have been explored for related trifluoromethyl phenyl esters, showing potential for greener and faster reactions, though specific data for this compound is limited.

  • Safety considerations include handling of thionyl halides and azides with appropriate precautions due to their corrosive and potentially explosive nature.

Scientific Research Applications

Scientific Research Applications

  • Pharmaceutical Development :
    • Methyl 2-(3-(trifluoromethyl)phenyl)acetate has been explored for its potential as an intermediate in the synthesis of pharmaceutical compounds. The presence of the trifluoromethyl group often enhances biological activity, making it a candidate for drug development .
  • Biological Activity Studies :
    • Compounds with trifluoromethyl groups are known to exhibit enhanced biological activities compared to their non-fluorinated counterparts. Research has indicated that this compound may have applications in the development of new therapeutic agents .
  • Organic Synthesis :
    • This compound serves as a versatile building block in organic synthesis, particularly in the creation of complex molecules due to its reactivity profile. It can participate in various reactions such as nucleophilic substitutions and coupling reactions .

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

  • Photoredox Catalysis : Research has demonstrated that this compound can be utilized in photoredox catalyzed reactions, showcasing its utility in modern organic synthesis techniques .
  • Biological Mechanism Studies : Investigations into the interaction mechanisms involving this compound are crucial for understanding its reactivity and potential applications in medicinal chemistry .

Mechanism of Action

The mechanism of action of Methyl 2-(3-(trifluoromethyl)phenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For example, in pharmaceutical research, it may act as a prodrug that is metabolized into an active compound that exerts its effects by binding to a target enzyme or receptor .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Ester Group Variations

Ethyl 2-(3-(Trifluoromethyl)phenyl)acetate (CAS 331-33-9)
  • Structural Difference : The ethyl ester group replaces the methyl ester.
  • However, methyl esters are often preferred for synthetic efficiency due to milder hydrolysis conditions .
  • Similarity Score : 1.00 (based on structural alignment) .
Methyl 2-[4-(Trifluoromethyl)phenyl]acetate (CAS 135325-18-7)
  • Structural Difference : The trifluoromethyl group is at the para-position instead of meta.
  • This positional isomer may show distinct pharmacological activity due to differences in molecular dipole moments .
  • Similarity Score : 0.95 .
Methyl 2-(3-Fluoro-4-Methylphenyl)acetate (CAS 787585-29-9)
  • Structural Difference : A fluorine atom and methyl group replace the trifluoromethyl group.
  • Impact : The reduced electron-withdrawing effect (compared to CF₃) decreases metabolic stability but may enhance solubility. The methyl group introduces steric effects that could hinder interactions in enzyme-binding pockets .

Functional Group Modifications

Methyl 2-{[(3-Fluorophenyl)methyl]amino}acetate (CAS 1019554-28-9)
  • Structural Difference: An amino group replaces the ester oxygen, forming an amide linkage.
  • Impact: The amino group increases hydrogen-bonding capacity, which may enhance target binding in receptor-ligand interactions. However, this modification reduces hydrolytic stability compared to esters .
Ethyl 2-Chloro-2-{2-[3-(Trifluoromethyl)phenyl]-hydrazono}acetate (CAS 35229-84-6)
  • Structural Difference : A hydrazone-chloride group replaces the acetate side chain.
  • Impact : The hydrazone moiety introduces pH-dependent tautomerism, which is useful in prodrug design but complicates synthetic purification .
Table 1: Key Properties of Methyl 2-(3-(Trifluoromethyl)phenyl)acetate and Analogs
Compound Name CAS Number Molecular Formula Molecular Weight Key Functional Groups Yield (Synthesis)
This compound 62451-84-7 C₁₀H₉F₃O₂ 218.17 Methyl ester, CF₃ N/A
Ethyl 2-(3-(Trifluoromethyl)phenyl)acetate 331-33-9 C₁₁H₁₁F₃O₂ 232.20 Ethyl ester, CF₃ N/A
Methyl 2-[4-(Trifluoromethyl)phenyl]acetate 135325-18-7 C₁₀H₉F₃O₂ 218.17 Methyl ester, CF₃ (para) N/A
Methyl 2-(3-Fluoro-4-Methylphenyl)acetate 787585-29-9 C₁₀H₁₁FO₂ 182.19 Methyl ester, F, CH₃ N/A
Ethyl 2-(4-((2-(4-(3-(3-(Trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10e) N/A C₂₄H₂₃F₃N₄O₃S 548.2 [M+H]+ Ureido, thiazole, CF₃ 92.0%

Notes:

  • Yields exceeding 90% for analogs like 10e () suggest robust synthetic routes for trifluoromethylphenyl derivatives, likely applicable to the target compound.
  • The trifluoromethyl group consistently enhances bioactivity, as seen in analogs like 10e , which exhibit high binding affinity in enzyme inhibition assays .

Biological Activity

Methyl 2-(3-(trifluoromethyl)phenyl)acetate is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetate moiety. This structure imparts unique physical and chemical properties, including increased lipophilicity and metabolic stability, which enhance its potential biological activities.

The molecular formula of this compound is C11H10F3O2C_{11}H_{10}F_3O_2, with a molecular weight of approximately 218.18 g/mol. The trifluoromethyl group often enhances biological activity compared to non-fluorinated counterparts due to its electronic effects.

Synthesis Methods:

  • Esterification Reactions: Commonly achieved through the reaction of acetic acid with the corresponding trifluoromethyl phenol.
  • Nucleophilic Substitution: Involves phase transfer catalysis, yielding various substituted products.

Biological Activities

Research indicates that this compound exhibits several biological activities, primarily due to its structural characteristics:

  • Antimicrobial Properties:
    • Compounds with trifluoromethyl groups have shown enhanced antimicrobial activity. For instance, studies suggest that derivatives containing such groups can inhibit bacterial growth more effectively than their non-fluorinated analogs.
  • Anti-inflammatory Effects:
    • Similar compounds have demonstrated potential anti-inflammatory properties, making them candidates for therapeutic applications in conditions characterized by inflammation.
  • Cell Growth Inhibition:
    • Preliminary studies indicate that this compound may inhibit the growth of various cancer cell lines, although specific IC50 values for this compound are still under investigation .

The biological activity of this compound can be attributed to several mechanisms:

  • Hydrogen Bonding: The trifluoromethyl group may facilitate interactions with biological targets through hydrogen bonding, enhancing binding affinity and specificity.
  • Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit enzymes such as matrix metalloproteinases (MMPs), which are involved in cancer progression and tissue remodeling .

Case Studies and Research Findings

Several studies have explored the biological implications of trifluoromethyl-containing compounds:

  • A study on MMP inhibitors revealed that compounds with a trifluoromethyl group exhibited significantly higher potency compared to their non-fluorinated counterparts, suggesting a critical role in drug design .
  • Another investigation highlighted the structure-activity relationship (SAR) of related compounds, indicating that modifications in the trifluoromethyl position can lead to varying degrees of biological activity against cancer cell lines .

Comparative Analysis

Compound NameBiological ActivityNotes
This compoundAntimicrobial, anti-inflammatoryEnhanced activity due to trifluoromethyl group
Methyl 2-(4-trifluoromethylphenyl)acetateSimilar activitiesDifferent electronic effects on reactivity
Methyl 2-(3-methylphenyl)acetateLess lipophilic than trifluorinated variantsPotentially lower biological activity

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of Methyl 2-(3-(trifluoromethyl)phenyl)acetate in academic settings?

The synthesis often involves esterification of 3-(trifluoromethyl)phenylacetic acid derivatives. A multi-step approach includes alkylation, trifluoromethylation (using reagents like Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate for introducing CF₃ groups), and purification via silica gel chromatography or HPLC . For example, cesium carbonate is used as a base in acetonitrile under reflux to facilitate coupling reactions, followed by acidic workup and HPLC purification (mobile phase: MeCN/water with formic acid) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Key methods include:

  • LCMS : To confirm molecular weight (e.g., m/z 269 [M+H]⁺ observed in intermediates) and monitor reaction progress .
  • HPLC : For purity assessment (e.g., YMC-Actus Triart C18 columns with MeCN/water gradients) .
  • NMR : ¹H/¹³C NMR and ¹⁹F NMR to resolve trifluoromethyl group signals and ester functionality .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

The electron-withdrawing CF₃ group enhances metabolic stability and lipophilicity, impacting solubility and reactivity in nucleophilic substitutions. This is critical in designing derivatives for biological studies, as seen in analogs like Trifloxystrobin .

Advanced Research Questions

Q. What computational strategies are effective for predicting the biological interactions of this compound?

Molecular docking (e.g., AutoDock Vina) can model binding affinities to target proteins. The trifluoromethyl group’s hydrophobic interactions and steric effects are analyzed using scoring functions optimized for speed and accuracy. Parallel multithreading improves efficiency for high-throughput virtual screening .

Q. How can researchers optimize reaction conditions to address low yields in large-scale syntheses?

Challenges include byproduct formation during esterification and trifluoromethylation. Methodological adjustments:

  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu systems) for selective coupling.
  • Solvent Effects : Polar aprotic solvents (DMF, acetonitrile) improve solubility of intermediates .
  • Purification : Gradient HPLC reduces co-elution of structurally similar impurities .

Q. What comparative analyses exist between this compound and structurally related agrochemicals like Trifloxystrobin?

Trifloxystrobin (a strobilurin fungicide) shares the trifluoromethylphenyl moiety but incorporates additional methoxyimino and benzylidene groups for enhanced bioactivity. Comparative LCMS and docking studies reveal differences in binding kinetics to fungal cytochrome bc1 complexes, informing structure-activity relationship (SAR) models .

Methodological Notes

  • Contradiction Analysis : Discrepancies in reported yields (e.g., 66% vs. 75% in similar steps) may arise from solvent purity, catalyst aging, or column chromatography efficiency .
  • Data Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to distinguish overlapping signals from aromatic and ester regions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-(3-(trifluoromethyl)phenyl)acetate
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